3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride is a chemical compound with the molecular formula C₁₀H₁₁ClF₃NO₂ and a molecular weight of 269.65 g/mol. This compound features a trifluoromethyl group attached to a phenyl ring, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and biochemistry .
The compound is characterized by its solubility in water, indicating its potential for biological applications. It exists as a hydrochloride salt, enhancing its stability and solubility in aqueous solutions . The presence of amino and carboxylic acid functional groups suggests that it may exhibit biological activity, particularly in relation to amino acid metabolism and neurotransmitter modulation.
These reactions make the compound versatile for further chemical modifications or synthesis of derivatives.
The biological activity of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride is primarily attributed to its structural similarity to amino acids. It may act as an inhibitor or modulator of certain neurotransmitter pathways, particularly those involving glutamate receptors. The trifluoromethyl group enhances lipophilicity, potentially affecting blood-brain barrier permeability and influencing central nervous system activity .
Studies have suggested that compounds with similar structures can exhibit neuroprotective effects or influence synaptic transmission, making this compound a candidate for research in neuropharmacology .
The synthesis of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride typically involves several steps:
Specific synthetic routes may vary depending on the desired purity and yield, but these general steps provide a framework for producing this compound .
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride has several potential applications:
Its unique trifluoromethyl substitution enhances its utility in these areas by potentially improving bioactivity and selectivity .
Interaction studies involving 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride focus on its effects on various biological targets. Preliminary studies suggest it may interact with glutamate receptors, influencing excitatory neurotransmission. Such interactions could be pivotal for understanding its role in neuropharmacology and developing therapeutic agents for conditions like epilepsy or depression .
Additionally, studies examining its pharmacokinetics indicate favorable absorption characteristics, suggesting that it could be effectively utilized in vivo for further research into its biological effects .
Several compounds share structural similarities with 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid | 240490-00-0 | 0.86 |
2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid | 242475-26-9 | 0.86 |
2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride | 1134915-25-5 | 0.85 |
4-(Trifluoromethyl)-L-phenylalanine | 114926-38-4 | 0.84 |
These similar compounds vary primarily in their functional groups and structural configurations, which can significantly affect their biological activities and applications. The unique trifluoromethyl substitution on the phenyl ring of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride distinguishes it from others by potentially enhancing its lipophilicity and receptor binding properties .